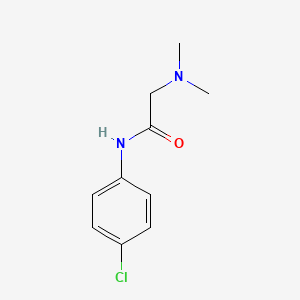
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide, also known as CCG-63802, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide selectively inhibits the PP2A enzyme by binding to its catalytic subunit. This inhibition leads to the accumulation of phosphorylated proteins, which can have various effects on cellular processes, including cell growth, differentiation, and apoptosis. The compound has been shown to have potent antitumor activity in various cancer cell lines and to induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in these cells by activating the caspase pathway. In addition, N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to decrease tau protein phosphorylation in Alzheimer's disease models and to improve motor function in Parkinson's disease models.
実験室実験の利点と制限
One advantage of using N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its selectivity for the PP2A enzyme, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Another advantage is the compound's potent antitumor activity, which makes it a promising candidate for cancer therapy. However, one limitation of using N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide. One direction is to further investigate the compound's potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods for the compound to improve its purity and yield. Additionally, future studies could focus on the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Finally, the development of more potent and selective inhibitors of the PP2A enzyme could lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide involves the reaction of 4-chloroaniline with N,N-dimethylglycine in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and good yields of the compound.
科学的研究の応用
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to selectively inhibit the PP2A enzyme, which is overexpressed in many cancer cells and is involved in the regulation of tau protein phosphorylation in Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(dimethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJUIMLHHJVWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(dimethylamino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
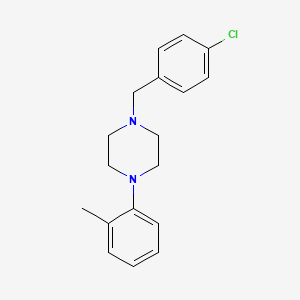

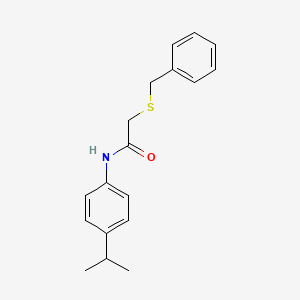

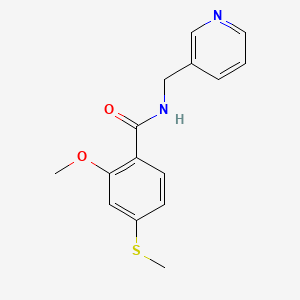
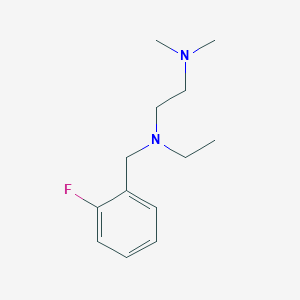


![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
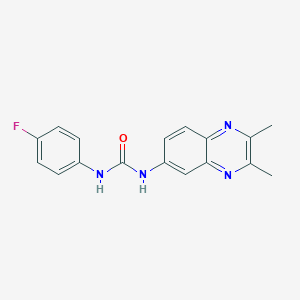
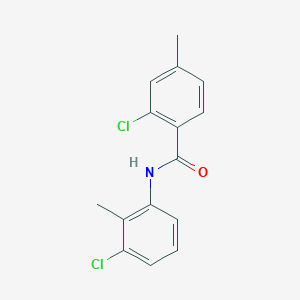
![3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5709317.png)